molecular formula C12H15F2N B13310223 [1-(2,4-Difluorophenyl)ethyl](2-methylprop-2-en-1-yl)amine

[1-(2,4-Difluorophenyl)ethyl](2-methylprop-2-en-1-yl)amine

Cat. No.: B13310223
M. Wt: 211.25 g/mol
InChI Key: NHJDRZNOIFYIQP-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)ethylamine is a secondary amine featuring a 2,4-difluorophenyl group attached to an ethyl chain and a 2-methylprop-2-en-1-yl (allyl) moiety. The 2,4-difluorophenyl substituent introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding or π-π stacking . This compound is structurally analogous to several bioactive molecules, particularly in medicinal chemistry, where fluorine substituents and allyl amines are common pharmacophores .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

N-[1-(2,4-difluorophenyl)ethyl]-2-methylprop-2-en-1-amine

InChI

InChI=1S/C12H15F2N/c1-8(2)7-15-9(3)11-5-4-10(13)6-12(11)14/h4-6,9,15H,1,7H2,2-3H3

InChI Key

NHJDRZNOIFYIQP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NCC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorophenylacetonitrile with 2-methylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 1-(2,4-Difluorophenyl)ethylamine .

Chemical Reactions Analysis

Nucleophilic Amination Reactions

The allylic amine group exhibits strong nucleophilic character, participating in reactions with electrophiles. Key examples include:

Reaction PartnerConditionsProductYieldSource
Maleic anhydrideAcetic acid, 20°C, overnightMaleamic acid derivative87%
2-Cyano-2-(3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl)acetamideEthanol, K₂CO₃, 70°C, 18hPyridine-3-carboxamide2.35g isolated

Mechanistic Insight :

  • The amine attacks electrophilic carbonyl carbons (e.g., anhydrides, activated esters) to form amide bonds.

  • Steric hindrance from the 2-methylprop-2-en-1-yl group modulates reaction rates, favoring bulky electrophiles.

Acid-Base Reactions

The compound’s basicity (predicted pKa ~9–10 for the amine) enables salt formation under acidic conditions:

Example :

  • Treatment with HCl generates a water-soluble hydrochloride salt, facilitating purification via basification and extraction (DCM, NaOH) .

Functionalization of the Allylic Group

The 2-methylprop-2-en-1-yl moiety undergoes addition and polymerization:

Observed Transformations :

  • Radical-initiated polymerization under oxidative conditions (predicted based on allylic C–H bonds).

  • Epoxidation or dihydroxylation via electrophilic addition to the double bond (theoretical, no experimental data).

Synthetic Challenges and Optimization

  • Purity Issues : Residual DCM or acetic acid may require rigorous drying (Na₂SO₄) .

  • Yield Optimization : High yields (≥87%) are achieved in amidation by avoiding competing hydrolysis .

This compound’s bifunctional reactivity (amine + fluorinated arene) positions it as a versatile intermediate for pharmaceuticals and advanced materials. Further studies on enantioselective transformations (R/S configuration at the ethylamine center) could expand its synthetic utility .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • 1-(3-Bromophenyl)ethylamine (CAS 1281963-86-7): Replacing the 2,4-difluorophenyl group with a 3-bromophenyl moiety introduces steric bulk and polarizability. However, bromine’s lower electronegativity may weaken dipole interactions .
  • (Thiophen-2-ylmethyl)({1-[4-(trifluoromethyl)phenyl]ethyl})amine :
    The trifluoromethyl group is a stronger electron-withdrawing substituent than fluorine, which could enhance metabolic stability but reduce solubility. The thiophene ring introduces sulfur-based electronic effects, altering redox properties compared to purely aromatic systems .

Structural Moieties and Functional Groups

  • The hydrochloride salt form enhances water solubility, a property absent in the target compound .
  • 2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine (Scheme S2) :
    The allyl amine core is retained, but the trifluoromethylphenyl group amplifies electron-withdrawing effects, which may stabilize charge-transfer interactions in drug-receptor complexes .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C12H14F2N 225.25 2,4-difluorophenyl, allyl amine High electronegativity, flexible
[1-(3-Bromophenyl)ethyl]allylamine C12H16BrN 254.17 3-bromophenyl, allyl amine Steric bulk, polarizable
Thiophene-trifluoromethyl derivative C14H14F3NS 285.33 Thiophene, trifluoromethyl Sulfur redox activity, hydrophobic
Ethylsulfanyl derivative C14H20F2N2S·HCl 337.34 Ethylsulfanyl, hydrochloride Enhanced solubility, lipophilic

Key Differentiators of the Target Compound

  • Electron-Withdrawing Profile : The 2,4-difluoro substitution balances electronegativity and steric demands, unlike bulkier groups (e.g., bromine or trifluoromethyl) .
  • Reactivity : The allyl group offers sites for further functionalization (e.g., epoxidation), a feature absent in saturated analogs like the ethylsulfanyl derivative .

Biological Activity

1-(2,4-Difluorophenyl)ethylamine, with the CAS number 1566482-81-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,4-Difluorophenyl)ethylamine is C12H15F2NC_{12}H_{15}F_2N, and it features a difluorophenyl group attached to an ethylamine moiety. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Research indicates that compounds similar to 1-(2,4-Difluorophenyl)ethylamine may exhibit various mechanisms of action:

  • Receptor Modulation : Potential interaction with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Biological Activity Overview

A summary of the biological activities associated with 1-(2,4-Difluorophenyl)ethylamine is presented in the following table:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains; potential use in treating infections.
AntioxidantScavenges free radicals and reduces oxidative stress; implications for chronic disease prevention.
NeuroprotectivePotential protective effects on neuronal cells; may aid in neurodegenerative disease management.
Anti-inflammatoryReduces inflammation markers; possible application in inflammatory conditions.

Antimicrobial Activity

A study demonstrated that 1-(2,4-Difluorophenyl)ethylamine showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

In vitro studies indicated that this compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This neuroprotective effect was attributed to its antioxidant properties, which may be beneficial in conditions such as Alzheimer's disease.

Anti-inflammatory Properties

Research has shown that 1-(2,4-Difluorophenyl)ethylamine can significantly decrease levels of pro-inflammatory cytokines in cell cultures. This suggests a mechanism that could be harnessed for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-Difluorophenyl)ethylamine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, intermediates like 1-(2,4-difluorophenyl)ethylamine derivatives can be alkylated using 2-methylprop-2-en-1-yl halides under inert conditions. Post-synthesis purification involves extraction with ethyl acetate, washing with saturated NaCl, drying over anhydrous Na₂SO₄, and crystallization (e.g., ethyl acetate as a solvent) to achieve >95% purity .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Employ a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions on the aromatic ring and alkyl chain.
  • FT-IR : To identify amine (-NH) and alkene (C=C) functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
    Computational methods like DFT can predict vibrational frequencies and electronic properties, aiding spectral interpretation .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Store in airtight containers away from oxidizing agents.
  • Dispose of waste via licensed hazardous waste services to prevent environmental contamination (e.g., aquatic toxicity risks) .

Advanced Research Questions

Q. How does the 2,4-difluorophenyl moiety influence pharmacological activity, particularly in adenosine A2A receptor antagonism?

  • Methodological Answer : The 2,4-difluorophenyl group enhances binding affinity to the A2A receptor’s hydrophobic pocket. Competitive binding assays (e.g., radioligand displacement using [³H]SCH 58261) can determine Ki values. In vivo studies in rodent models (e.g., haloperidol-induced catalepsy) show dose-dependent reversal of motor deficits at 0.1–1 mg/kg, indicating therapeutic potential for Parkinson’s disease .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : To predict binding poses in A2A receptor homology models.
  • Molecular Dynamics Simulations (GROMACS) : To assess stability of ligand-receptor complexes over 100-ns trajectories.
  • AIM Theory Analysis : Evaluates electron density topology at bond critical points, clarifying intermolecular interactions .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters:

  • Resolution : Aim for <1.0 Å to resolve fluorine atoms (high electron density).
  • Twinned Data : Apply SHELXD/SHELXE for phasing in cases of pseudo-merohedral twinning .
    Example: A related difluorophenyl-amine hydrochloride crystallized in a monoclinic P2₁/c space group (Z = 4) with R-factor < 0.05 .

Q. How to address discrepancies in bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare results from cell-based (e.g., cAMP accumulation in HEK-293 cells) vs. tissue-based (e.g., rat striatal slices) systems.
  • Metabolic Stability Testing : Use liver microsomes to assess if CYP450-mediated degradation affects potency.
  • Species Selectivity : Test ortholog receptors (e.g., human vs. rat A2A) to identify interspecies variability .

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